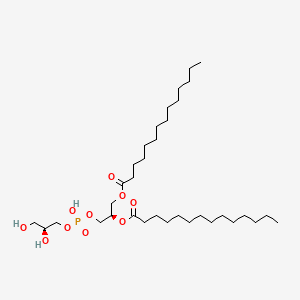
Glisindamide
Overview
Description
Glisindamide is a second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, glisindamide exerts greater binding affinity to sulfonylurea receptor type 1 (SUR1) than the first-generation compounds and shows peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity.
Scientific Research Applications
Genetic Research and Pharmacogenetics
Glisindamide's applications in scientific research are diverse. In genetic research, particularly in genome-wide association studies (GWAS), glisindamide might have implications. GWAS have facilitated discoveries in population genetics, complex-trait genetics, disease biology, and the translation toward new therapeutics (Visscher et al., 2017). Additionally, the NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation, which could be relevant for understanding the interactions and effects of drugs like glisindamide (Giacomini et al., 2007).
Climate Change Adaptation and Information Translation
In the context of climate change adaptation, the co-production of usable climate information for decision-making, which involves translating complex scientific data into actionable insights, is another area where glisindamide's effects might be studied. This approach helps in overcoming barriers like mismatched terminology and unrealistic expectations, which are crucial in the application of scientific research (Briley et al., 2015).
Molecular Biology and Drug Discovery
The advent of molecular biology and genomic sciences has a profound impact on drug discovery. Research in these areas has been guided increasingly by pharmacology and clinical sciences, contributing significantly to medicine. This highlights the potential role of glisindamide in novel therapeutic approaches (Drews, 2000).
Growth Hormone Research
Growth hormone research, spanning over a century, involves clinical applications for treating various disorders. Glisindamide's role in this area could be in the understanding of hormone regulation and its therapeutic applications (Ranke & Wit, 2018).
Genomics and Public Health
The intersection of prevention science principles with genomic science in public health research, particularly in understanding the risk and protective mechanisms for drug use and psychopathology among children and adolescents, is another potential area of application for glisindamide. This research can help in identifying individual differences in responses to drugs (Brody et al., 2013).
Hematology and Clinical Chemistry
In hematology and clinical chemistry, the domestic cat has been used extensively for research. The evaluation of new pharmaceutical products, like glisindamide, often involves the measurement of hematology and clinical chemistry parameters to indicate tolerance and dietary adequacy in animals (O'Brien et al., 1998).
PET and Drug Research
PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing insights into the behavioral, therapeutic, and toxic properties of drugs. Glisindamide's pharmacokinetic and pharmacodynamic events could be studied using PET in both humans and animals (Fowler et al., 1999).
properties
CAS RN |
71010-45-2 |
|---|---|
Product Name |
Glisindamide |
Molecular Formula |
C24H28N4O5S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30) |
InChI Key |
GBKGGLHRMGPFMB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |
Other CAS RN |
71010-45-2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

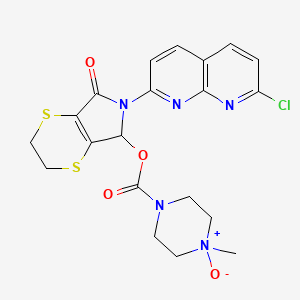
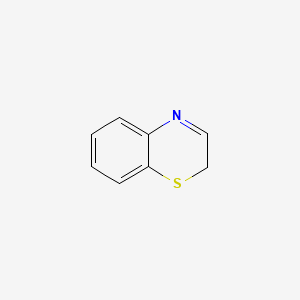
![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)


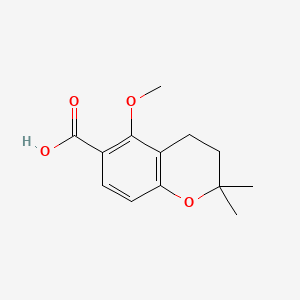
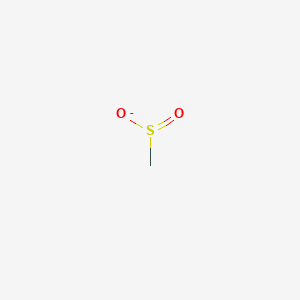
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)

![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)
